7-Methoxyquinolin-4-amine
Overview
Description
7-Methoxyquinolin-4-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
7-Methoxyquinolin-4-amine is a derivative of quinoline, a class of compounds known for their antimicrobial properties . The primary targets of this compound are pathogenic microbes, particularly those causing urinary tract infections .
Mode of Action
The compound interacts with its targets by disrupting their cellular functions. It has been shown to have a significant effect on Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi . The compound’s mode of action involves the creation of holes in the cell membrane of the microbes, leading to the leakage of cellular proteins .
Biochemical Pathways
Given its antimicrobial and antibiofilm properties , it can be inferred that it interferes with the pathways essential for the survival and proliferation of the microbes
Result of Action
The action of this compound results in the disruption of microbial cell functions, leading to their death . It has been shown to have a significant antimicrobial effect, with the highest effect observed against E. coli and C. albicans . Moreover, it exhibits antibiofilm activity, preventing the formation of microbial colonies .
Biochemical Analysis
Biochemical Properties
7-Methoxyquinolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, derivatives of quinoline, including this compound, have shown significant inhibitory effects on cell proliferation . This compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation events within the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while this compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cytotoxic effects, necessitating careful consideration of dosage and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and biotransformation. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes via organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can vary, with higher concentrations often observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct the compound to mitochondria, influencing mitochondrial function and energy metabolism .
Properties
IUPAC Name |
7-methoxyquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVXEFSGHJKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589052 | |
Record name | 7-Methoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103040-78-4 | |
Record name | 7-Methoxy-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103040-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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